![molecular formula C15H12BrN3O2 B13861311 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 3-position, a nitro group at the 4-position, and a 6-methylpyridin-2-ylmethyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole typically involves multi-step organic reactions. One common method starts with the bromination of 6-methylpyridine to form 2-bromo-6-methylpyridine . This intermediate is then subjected to a series of reactions, including nitration and indole formation, to yield the final compound. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the bromine position.
科学研究应用
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
2-Bromo-6-methylpyridine: A precursor in the synthesis of the target compound.
6-Bromo-2-methylpyridine: Another brominated pyridine derivative with similar reactivity.
Quinolinyl-pyrazoles: Compounds with similar structural features and biological activities.
Uniqueness
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromine atom, nitro group, and pyridinylmethyl substituent makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H12BrN3O2 |
|---|---|
分子量 |
346.18 g/mol |
IUPAC 名称 |
3-bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole |
InChI |
InChI=1S/C15H12BrN3O2/c1-10-4-2-5-11(17-10)8-18-9-12(16)15-13(18)6-3-7-14(15)19(20)21/h2-7,9H,8H2,1H3 |
InChI 键 |
OFYKSQXYGOAQBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)CN2C=C(C3=C2C=CC=C3[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)

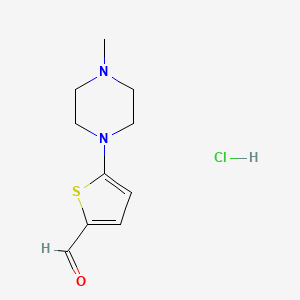


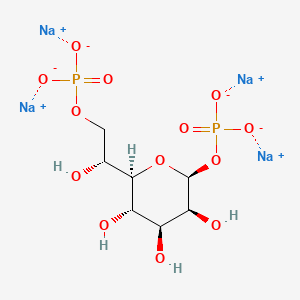


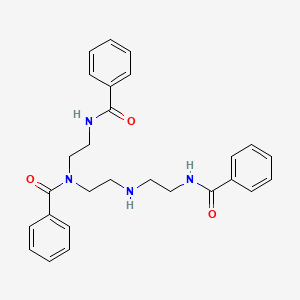
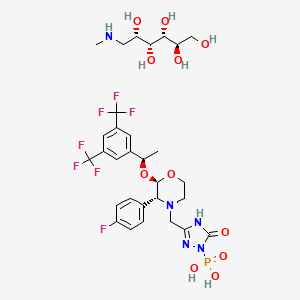
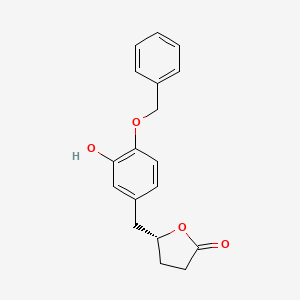
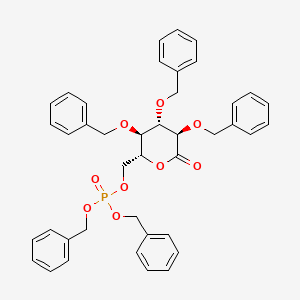
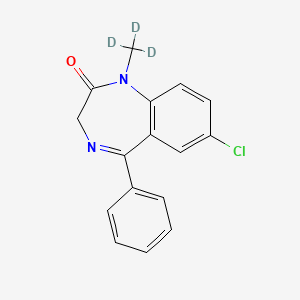
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
